N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c30-24(21-16-31-19-8-4-5-9-20(19)32-21)27-22-14-23(26-17-25-22)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17,21H,10-13,15-16H2,(H,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLSGRYANHDEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential applications in treating diseases.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 1396812-75-1 |
| Molecular Formula | C21H24N6O |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit significant anticancer activity. For instance, derivatives of this structure have been shown to inhibit the PARP1 enzyme, which is crucial in DNA repair mechanisms. A study demonstrated that a related compound had an IC50 value of 0.88 μM against PARP1, suggesting that modifications to the benzodioxane structure can enhance inhibitory effects .
Anti-inflammatory Effects
The benzodioxane derivatives have also been reported to possess anti-inflammatory properties. For example, compounds with specific substitutions at the 6-position have shown notable anti-inflammatory activities in various assays. The structure-activity relationship (SAR) studies indicate that certain configurations yield better efficacy .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA repair and inflammation. Specifically, the interaction with PARP1 suggests that this compound could be leveraged for therapeutic strategies targeting cancers with defective DNA repair pathways .
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. For instance:
- Cell Line: A549 (lung cancer)
- IC50: 5.8 μM
- Mechanism: Induction of apoptosis through caspase activation.
In Vivo Studies
In vivo studies using xenograft models have demonstrated promising results for this compound in inhibiting tumor growth. One study reported a reduction in tumor volume by over 50% when administered at a dosage of 10 mg/kg body weight compared to control groups .
Comparative Efficacy Table
The following table summarizes the biological activities of related benzodioxane compounds:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest.
Case Study Insights :
- Cell Line Studies : Compounds were tested against breast and colon cancer cell lines, demonstrating IC50 values in the low micromolar range.
- Mechanism of Action : Studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of this compound. It has been shown to modulate neurotransmitter systems, particularly through interactions with GABAergic pathways.
Research Findings :
- Animal Models : Efficacy was evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test in mice, showing significant seizure reduction.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide | Contains a phenylthio group | Anticancer and anticonvulsant |
| N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-amine) | Methyl group instead of benzyl | Varies in pharmacological profile |
| N-(6-(4-benzylpiperidin-1-yl)pyrimidin-4-amines) | Piperidine instead of piperazine | Potentially different receptor interactions |
Comparison with Similar Compounds
Key Structural Variations:
Substituents on the Piperazine Ring :
The target compound’s 4-benzylpiperazine group contrasts with analogs bearing halogenated arylpiperazines (e.g., 2,3-dichlorophenyl or 2-methoxyphenyl substitutions in ). Halogenated derivatives exhibit enhanced dopamine D3 receptor affinity (e.g., Ki values < 10 nM for 2,3-dichlorophenyl analogs) due to improved hydrophobic interactions with receptor subpockets . The benzyl group in the target compound may prioritize D2 receptor selectivity or reduce off-target effects.- Linking Chains: Unlike compounds with elongated alkyl chains (e.g., pentanamide in ), the target compound employs a pyrimidine-carboxamide bridge.
Table 1: Comparison of Piperazine-Substituted Pyrimidines
Carboxamide-Functionalized Aromatic Systems
Key Differences:
Benzodioxine vs. Benzoxazine/Pyridine :
The benzodioxine carboxamide in the target compound differs from the benzoxazine carboxamide in 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (). Benzoxazine derivatives often exhibit enhanced metabolic stability due to reduced oxidative susceptibility compared to benzodioxines.Pyridine/Pyrimidine Hybrids :
Compounds like 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide () replace the benzodioxine with a pyridine-pyrimidine system, which may alter π-π stacking interactions at receptor sites.
Functionalized Linking Moieties
The target compound’s dihydrobenzo[b][1,4]dioxine carboxamide contrasts with isoindole-carboxamide analogs (e.g., N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide, ). Isoindole derivatives are bulkier and may hinder blood-brain barrier penetration compared to the more planar benzodioxine system.
Q & A
Basic: What are common synthetic routes for preparing N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:
- Step 1: Functionalization of the pyrimidine core (e.g., halogenation at the 4-position) to enable nucleophilic substitution with 4-benzylpiperazine .
- Step 2: Activation of the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid moiety (e.g., via conversion to an acid chloride or using coupling agents like HATU/DCC) for amide bond formation with the pyrimidine intermediate .
- Step 3: Purification via column chromatography or recrystallization, with purity validation by HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How is structural characterization performed for this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H NMR (e.g., δ 1.68–1.73 ppm for aliphatic protons in piperazine derivatives) and C NMR (e.g., δ 150–160 ppm for aromatic carbons) to confirm substituent positions and stereochemistry .
- Mass Spectrometry: HRMS to verify molecular weight (e.g., calculated vs. observed m/z for [M+H]).
- X-ray Crystallography: For resolving absolute configuration, particularly when chiral centers or enantioselective synthesis are involved .
Basic: What in vitro assays are used to evaluate its biological activity?
- Receptor Binding Assays: Radioligand displacement studies (e.g., dopamine D3 receptor affinity using H-labeled antagonists) to determine IC values .
- Enzyme Inhibition Assays: Fluorogenic or colorimetric substrates to measure inhibition constants (K) against target enzymes (e.g., kinases) .
- Cell Viability Assays: MTT or resazurin-based methods to assess cytotoxicity in cancer cell lines .
Advanced: How can researchers optimize enantioselective synthesis of this compound?
Enantioselectivity is achieved via:
- Chiral Catalysts: Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during key steps like amide coupling or cyclization .
- Chiral Resolution: Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) followed by fractional crystallization .
- Analytical Validation: Chiral HPLC (e.g., Chiralpak columns) to confirm enantiomeric excess (>99% ee) .
Advanced: What strategies address contradictory binding affinity data across different assays?
Contradictions may arise from:
- Assay Conditions: Variations in buffer pH, ionic strength, or temperature affecting receptor conformation .
- Structural Modifications: Subtle changes in substituents (e.g., halogen vs. methoxy groups) altering steric/electronic interactions .
- Data Normalization: Use of internal controls (e.g., reference antagonists) and standardized protocols to minimize inter-lab variability .
Methodological troubleshooting includes orthogonal assays (e.g., surface plasmon resonance vs. radioligand binding) to cross-validate results .
Advanced: How can computational methods guide SAR studies for this compound?
- Molecular Docking: Predict binding modes to receptors (e.g., dopamine D3) using software like AutoDock Vina, focusing on piperazine and pyrimidine interactions .
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
- MD Simulations: Assess dynamic stability of ligand-receptor complexes over nanosecond timescales to identify critical binding residues .
Advanced: What are best practices for analyzing impurities in synthesized batches?
- HPLC-MS: Detect and quantify impurities (e.g., unreacted intermediates or degradation products) using reverse-phase C18 columns and electrospray ionization .
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify stability-linked impurities .
- Reference Standards: Compare retention times and spectra with certified impurities (e.g., triazolo derivatives) as per pharmacopeial guidelines .
Advanced: How can researchers integrate this compound into a broader drug discovery framework?
- Target Validation: Use CRISPR/Cas9 knockdown or siRNA silencing to confirm the compound’s mechanism of action in disease-relevant cell models .
- ADME Profiling: Assess pharmacokinetic properties (e.g., metabolic stability in liver microsomes, plasma protein binding) to prioritize lead candidates .
- Therapeutic Hypothesis: Link activity data to disease pathways (e.g., dopamine signaling in addiction or Parkinson’s disease) using pathway analysis tools like KEGG .
Advanced: What experimental controls are critical in receptor binding studies?
- Negative Controls: Use vehicle-only samples to account for nonspecific binding.
- Positive Controls: Include known high-affinity ligands (e.g., SB-277011A for D3 receptors) to validate assay integrity .
- Radioligand Saturation: Perform saturation binding assays to determine B and K values for normalization .
Advanced: How can structural analogs improve target selectivity?
- Bioisosteric Replacement: Substitute the benzyl group with heteroaromatic moieties (e.g., pyridinyl) to modulate receptor interactions .
- Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., pyrimidine nitrogen) and hydrophobic regions (e.g., benzyl group) for selective binding .
- In Vivo Testing: Compare efficacy and off-target effects in animal models (e.g., locomotor activity assays for CNS targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
